molecular formula C19H31N3O2S B7160838 N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine

N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine

Cat. No.: B7160838
M. Wt: 365.5 g/mol
InChI Key: LDKDSPKCZXFYEE-UHFFFAOYSA-N
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Description

N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a cyclohexyl group with a methylsulfonyl substituent. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2S/c1-15(16-7-11-20-12-8-16)22-13-9-17(10-14-22)21-18-5-3-4-6-19(18)25(2,23)24/h7-8,11-12,15,17-19,21H,3-6,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDSPKCZXFYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCC(CC2)NC3CCCCC3S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclohexyl Group: The cyclohexyl group with a methylsulfonyl substituent can be attached through a series of reactions, including alkylation and sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine include other piperidine derivatives, pyridine-containing compounds, and cyclohexyl-substituted molecules. Examples include:

  • N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-3-ylethyl)piperidin-4-amine
  • N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-2-ylethyl)piperidin-4-amine
  • N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-5-ylethyl)piperidin-4-amine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

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